Acetamide, N-[[(2,4-dimethylphenyl)amino]carbonyl]-2-[(1,2,3,4-tetrahydro-4-oxocyclopenta[c][1]benzopyran-7-yl)oxy]-
Description
The compound "Acetamide, N-[[(2,4-dimethylphenyl)amino]carbonyl]-2-[(1,2,3,4-tetrahydro-4-oxocyclopenta[c][1]benzopyran-7-yl)oxy]-" is a structurally complex acetamide derivative. Its core structure consists of an acetamide backbone ($CH3CONH2$) modified by two key substituents:
A 2,4-dimethylphenylcarbamoyl group ($N$-[(2,4-dimethylphenyl)amino]carbonyl), which introduces aromatic and steric bulk.
A cyclopenta[c][1]benzopyran-7-yloxy moiety with a tetrahydro-4-oxo group, contributing fused cyclic ether and ketone functionalities.
The structural complexity distinguishes it from simpler acetamides like acetochlor or chloramphenicol, which are well-documented in agricultural and pharmaceutical contexts .
Properties
CAS No. |
876903-50-3 |
|---|---|
Molecular Formula |
C23H22N2O5 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[(2,4-dimethylphenyl)carbamoyl]-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide |
InChI |
InChI=1S/C23H22N2O5/c1-13-6-9-19(14(2)10-13)24-23(28)25-21(26)12-29-15-7-8-17-16-4-3-5-18(16)22(27)30-20(17)11-15/h6-11H,3-5,12H2,1-2H3,(H2,24,25,26,28) |
InChI Key |
KZWUFANTQLVINA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[[(2,4-dimethylphenyl)amino]carbonyl]-2-[(1,2,3,4-tetrahydro-4-oxocyclopentacbenzopyran-7-yl)oxy]- typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
- Formation of the Acetamide Group : This can be achieved by reacting acetic anhydride with an amine derivative.
- Introduction of the Dimethylphenyl Group : This step involves the reaction of the acetamide intermediate with a dimethylphenyl isocyanate.
- Cyclization to Form the Tetrahydro-oxocyclopenta-benzopyran Moiety : This is usually done through a cyclization reaction involving a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
- Oxidation : The compound can undergo oxidation reactions, particularly at the phenyl and cyclopenta-benzopyran moieties.
- Reduction : Reduction reactions can target the carbonyl groups, converting them to alcohols.
- Substitution : The compound can participate in nucleophilic substitution reactions, especially at the acetamide and phenyl groups.
- Oxidizing Agents : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
- Reducing Agents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
- Nucleophiles : Halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine: In medicine, the compound has potential applications as a drug candidate. Its structure suggests it may interact with specific molecular targets, making it a candidate for the development of new therapeutics.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials due to its versatile reactivity and stability.
Mechanism of Action
The mechanism by which Acetamide, N-[[(2,4-dimethylphenyl)amino]carbonyl]-2-[(1,2,3,4-tetrahydro-4-oxocyclopentacbenzopyran-7-yl)oxy]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Group Analysis
Key Differences and Implications
- Acetochlor : The chloro and ethoxymethyl groups enhance its herbicidal activity by inhibiting very-long-chain fatty acid synthesis in plants. Its phenyl substitution (2-ethyl-6-methyl) optimizes soil mobility and target selectivity .
- Chloramphenicol : The nitro and hydroxyl groups are critical for binding bacterial ribosomes. The dichloroacetamide moiety stabilizes its interaction with bacterial enzymes .
- Target Compound : The cyclopenta[c]benzopyran system (a fused bicyclic structure with a ketone) and dimethylphenylcarbamoyl group suggest possible kinase inhibition or anti-inflammatory activity, analogous to benzopyran-derived drugs. However, the lack of empirical data precludes definitive conclusions.
Research Findings and Implications
- Acetamide Derivatives in Agriculture : Acetochlor’s efficacy as a herbicide is well-established, with its chloro and alkyl groups enhancing lipid biosynthesis disruption .
- Pharmaceutical Acetamides : Chloramphenicol’s nitro group is reducible to an amine, a feature exploited in prodrug designs. Its stereochemistry ($D$-threo) is essential for antimicrobial activity .
- Hypotheses for the Target Compound :
- The benzopyran-oxy moiety may confer antioxidant or estrogenic activity, as seen in coumarin derivatives.
- The dimethylphenylcarbamoyl group could enhance lipophilicity, improving membrane permeability.
Biological Activity
Acetamide, N-[[(2,4-dimethylphenyl)amino]carbonyl]-2-[(1,2,3,4-tetrahydro-4-oxocyclopenta[c] benzopyran-7-yl)oxy]- is a complex organic compound that exhibits a range of biological activities. This article aims to provide an in-depth analysis of its biological properties, including its pharmacological effects, mechanisms of action, and potential applications in medicine. The information is synthesized from various scientific studies and reviews.
Molecular Formula and Structure
- Molecular Formula : C22H27N3O3
- Molecular Weight : 381.468 g/mol
- CAS Number : 70166-87-9
The compound features a unique structure that includes an acetamide group, a dimethylphenyl moiety, and a tetrahydro-oxocyclopenta-benzopyran unit. This structural complexity contributes to its diverse biological activities.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Density | Not specified |
Pharmacological Profile
Research indicates that this compound possesses several pharmacological activities:
- Anticancer Activity : Studies have shown that derivatives of acetamide exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Its efficacy varies depending on the structure of the substituents on the aromatic ring .
- Anti-inflammatory Effects : Some studies suggest that acetamide derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .
- CNS Activity : Certain derivatives have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The carbonyl group in acetamide is reactive towards nucleophiles, which can lead to the inhibition of specific enzymes involved in disease processes.
- Interaction with Cellular Receptors : The structural components may enable binding to various receptors, influencing cellular signaling pathways associated with growth and inflammation.
Anticancer Research
A notable study conducted by Bach et al. (2017) synthesized novel N-phenylacetamide derivatives and evaluated their anticancer activity against multiple cancer cell lines. The results indicated significant cytotoxicity, suggesting that structural modifications could enhance efficacy .
Antimicrobial Screening
Nafeesa et al. (2017) explored the antibacterial properties of acetamide derivatives against strains such as Escherichia coli and Staphylococcus aureus. Their findings highlighted the potential for developing new antibiotics based on this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
